molecular formula C20H22FN5O B12355733 2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol

2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol

Cat. No.: B12355733
M. Wt: 367.4 g/mol
InChI Key: ZPUBINYWXDUMNV-UHFFFAOYSA-N
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Description

2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol is a complex organic compound with the molecular formula C20H18FN5O. This compound is known for its unique structure, which includes a pyrazole ring, a pyridine ring, and a fluoro-substituted phenyl group. It has a molecular weight of 363.39 g/mol and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the fluoro-substituted phenyl group. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The process would include stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-Fluoropyridine-3-boronic Acid Pinacol Ester

Uniqueness

2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol is unique due to its combination of a pyrazole ring, a pyridine ring, and a fluoro-substituted phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-[2-fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C20H22FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-10,12,17,20,22,25,27H,7-8,11H2,1H3

InChI Key

ZPUBINYWXDUMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2C(CNN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO

Origin of Product

United States

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